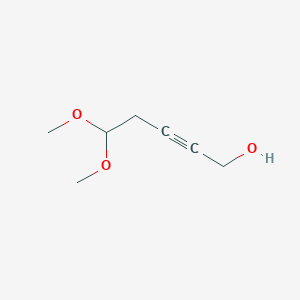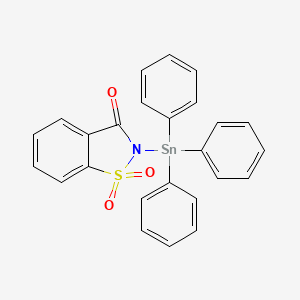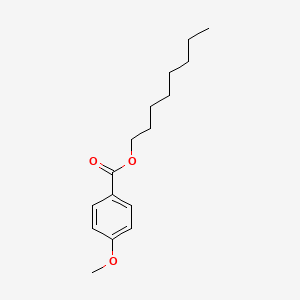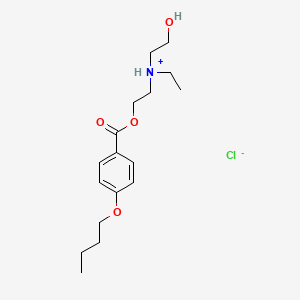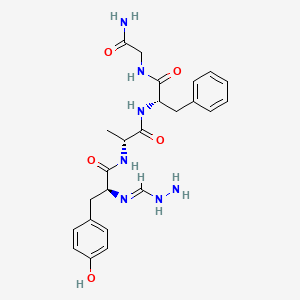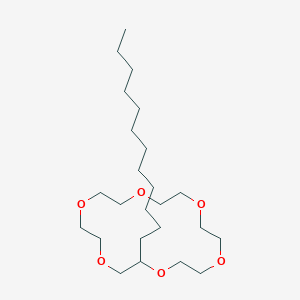
2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of dodecyl alcohol with 1,4,7,10,13,16-hexaoxacyclooctadecane under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium hydroxide, which facilitates the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the ether groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies involving ion transport and membrane permeability.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to encapsulate and transport ions and molecules.
Mechanism of Action
The mechanism by which 2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s structure create a cavity that can encapsulate cations, stabilizing them and facilitating their transport. This ionophoric property is crucial for its applications in phase-transfer catalysis and ion transport studies .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a similar structure but without the dodecyl group. It is widely used in phase-transfer catalysis and ion transport studies.
15-Crown-5: A smaller crown ether with five ether groups, used in similar applications but with different selectivity for cations.
12-Crown-4: An even smaller crown ether, primarily used for complexing smaller cations like lithium.
Uniqueness
2-Dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the dodecyl group, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important .
Properties
CAS No. |
83255-15-6 |
|---|---|
Molecular Formula |
C24H48O6 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-dodecyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-23-29-20-19-27-16-15-25-13-14-26-17-18-28-21-22-30-24/h24H,2-23H2,1H3 |
InChI Key |
PHJABWVFTYTNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


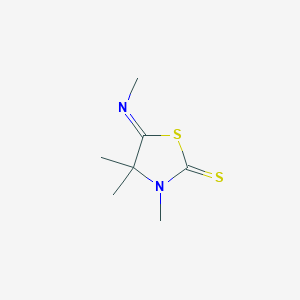

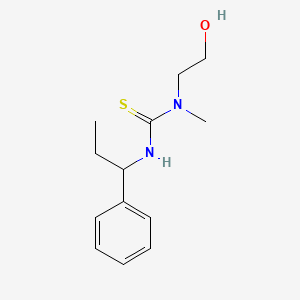
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
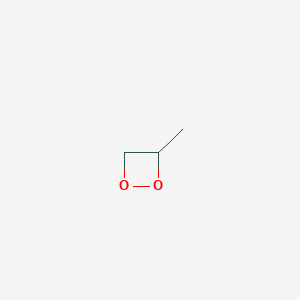
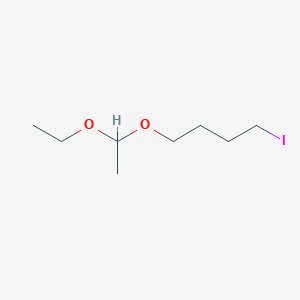
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
